N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an indole ring, which is further substituted with a chlorine atom and a 2-methylpropanamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide involves several steps. One common method includes the reaction of benzenesulfonyl chloride with 5-chloro-1H-indole-2-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methylpropanoyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts like palladium or copper. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also generate reactive oxygen species (ROS) that can damage cellular components, leading to cell death . The exact molecular pathways involved are still under investigation, but it is believed to target key enzymes and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide can be compared with other sulfonamide derivatives such as benzenesulfonyl chloride and toluenesulfonyl chloride. While these compounds share the sulfonyl group, their reactivity and applications differ due to variations in their structures. For example, benzenesulfonyl chloride is primarily used in the synthesis of sulfonamides and sulfonate esters, whereas toluenesulfonyl chloride is preferred for its ease of handling and solid-state at room temperature .
Similar Compounds
- Benzenesulfonyl chloride
- Toluenesulfonyl chloride
- N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
Properties
CAS No. |
918493-38-6 |
---|---|
Molecular Formula |
C18H17ClN2O3S |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C18H17ClN2O3S/c1-11(2)18(22)21-17-16(14-10-12(19)8-9-15(14)20-17)25(23,24)13-6-4-3-5-7-13/h3-11,20H,1-2H3,(H,21,22) |
InChI Key |
YRNJZFNNUWIDPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.